molecular formula C8H17NO B1665263 (+)-Conhydrine CAS No. 495-20-5

(+)-Conhydrine

Cat. No.: B1665263
CAS No.: 495-20-5
M. Wt: 143.23 g/mol
InChI Key: VCCAAURNBULZRR-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Piperidine (B6355638) Alkaloid Class

(+)-Conhydrine is a naturally occurring compound classified within the piperidine alkaloid group. researchgate.net Alkaloids are a diverse class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.gov The defining structural feature of piperidine alkaloids is the piperidine nucleus, a six-membered saturated heterocyclic ring containing nitrogen. nih.gov

This compound is one of several toxic alkaloids found in the poison hemlock plant, Conium maculatum, which belongs to the Apiaceae family. researchgate.netwikipedia.orgbiosynth.com It co-occurs with other structurally related piperidine alkaloids, most notably coniine, the first alkaloid to be structurally characterized and chemically synthesized. nih.govvtt.fi Other associated alkaloids in poison hemlock include N-methylconiine, γ-coniceine, and pseudoconhydrine (B1209237). researchgate.netnih.gov These compounds are secondary metabolites produced by the plant. biosynth.com The biosynthesis of these alkaloids originates from a polyketide pathway, starting with butyryl-CoA and two malonyl-CoA units, followed by a transamination reaction to incorporate nitrogen and a non-enzymatic cyclization to form the initial alkaloid, γ-coniceine. nih.govvtt.fi

Table 1: Selected Piperidine Alkaloids from Conium maculatum

Alkaloid Chemical Formula Molar Mass ( g/mol ) Key Structural Feature
This compound C₈H₁₇NO 143.23 (1R,2S)-1-(Piperidin-2-yl)propan-1-ol nih.gov
(+)-Coniine C₈H₁₇N 127.23 (S)-2-Propylpiperidine nih.gov
Pseudoconhydrine C₈H₁₇NO 143.23 Isomer of conhydrine (B1201746) with a hydroxyl group at C-5 nih.gov
γ-Coniceine C₈H₁₅N 125.21 2-Propyl-1,4,5,6-tetrahydropyridine nih.gov

| N-Methylconiine | C₉H₁₉N | 141.25 | 1-Methyl-2-propylpiperidine nih.gov |

Significance of this compound as a Research Target in Alkaloid Chemistry

The significance of this compound as a research target stems from its potent bioactivity and complex stereochemistry. researchgate.netbiosynth.com As a neurotoxin, it interacts with the central nervous system, making it a subject of study in toxicology and pharmacology to understand neurotoxic pathways. biosynth.com However, its high toxicity limits any direct therapeutic applications, confining its use to experimental settings as a model compound. researchgate.netbiosynth.com

A major focus of research in alkaloid chemistry has been the total synthesis of conhydrine and its stereoisomers. researchgate.netunigoa.ac.in The molecule possesses two stereogenic centers, meaning it can exist in four different stereoisomeric forms ((+)- and (-)-conhydrine, and (+)- and (-)-pseudoconhydrine). researchgate.net Developing stereoselective synthetic routes to each of these isomers presents a considerable challenge and serves as a platform for advancing new synthetic methodologies. researchgate.netresearchgate.net The academic pursuit of its synthesis has led to the development of various asymmetric strategies, including the use of chiral pools, chiral auxiliaries, and asymmetric catalysis, which are valuable to the broader field of organic chemistry. researchgate.net

Historical Milestones in the Academic Study of Conhydrine (Isolation and Early Structural Elucidation)

The academic study of conhydrine began in the mid-19th century, following the initial investigations into the chemical constituents of poison hemlock.

The first key milestone was the isolation of conhydrine in 1856 by Theodor Wertheim from the seeds of Conium maculatum L. researchgate.netwikipedia.org He described it as a crystalline substance with a coniine-like odor. wikipedia.org

The elucidation of its chemical structure was a more protracted process that occurred over several decades. Key developments include:

Early 20th Century Degradation Studies: Early chemical experiments provided crucial clues. Oxidation of conhydrine with chromic acid was found to yield L-piperidyl-2-carboxylic acid. wikipedia.org Furthermore, it could be chemically converted into L-coniine through reduction of its iodo-derivative. wikipedia.org These findings indicated that conhydrine was a 2-propylpiperidine (B147437) skeleton, like coniine, but with an added hydroxyl (-OH) group located on the n-propyl side chain. wikipedia.org

Structure Confirmation in 1933: The definitive structure was proposed and confirmed through degradation studies by Späth and Adler in 1933. researchgate.netwikipedia.orgacs.org Their work involving exhaustive methylation helped to firmly place the hydroxyl group on the α-carbon of the propyl side chain. wikipedia.org

Stereochemistry Determination in 1958: The final piece of the structural puzzle, the relative and absolute stereochemistry, was determined by Richard K. Hill. acs.org Through a degradation of conhydrine using the Hofmann elimination, he converted it into an octane-3,4-diol (B14340535) and established its erythro configuration, thus defining the stereochemical relationship between the two chiral centers. acs.org

Table 2: Timeline of Key Historical Events

Year Milestone Researcher(s) Significance
1856 Isolation of Conhydrine Theodor Wertheim First identification and isolation of the alkaloid from Conium maculatum. researchgate.netwikipedia.org
1933 Structural Elucidation Späth and Adler Confirmed the chemical structure as 2-(α-hydroxypropyl)-piperidine through chemical degradation. researchgate.netwikipedia.org

| 1958 | Stereochemistry Determined | Richard K. Hill | Established the erythro relative stereochemistry of the two chiral centers. acs.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

495-20-5

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1R)-1-[(2S)-piperidin-2-yl]propan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8+/m0/s1

InChI Key

VCCAAURNBULZRR-JGVFFNPUSA-N

SMILES

CCC(C1CCCCN1)O

Isomeric SMILES

CC[C@H]([C@H]1CCCCN1)O

Canonical SMILES

CCC(C1CCCCN1)O

Appearance

Solid powder

Other CAS No.

495-20-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-conhydrine
conhydrine

Origin of Product

United States

Natural Abundance and Phytochemical Investigations

Occurrence in Conium maculatum (Poison Hemlock)

(+)-Conhydrine is one of several toxic piperidine (B6355638) alkaloids found in poison hemlock (Conium maculatum), a highly poisonous plant species belonging to the Apiaceae family. wikipedia.orgnih.gov It was first isolated from this plant by Wertheim. wikipedia.org The plant is notorious for its toxicity, which is attributed to its cocktail of alkaloids. researchgate.net

The alkaloids in Conium maculatum, including this compound, are present in all parts of the plant, though their concentrations vary significantly between different organs. nih.govresearchgate.net Generally, the seeds and roots contain higher levels of alkaloids than the leaves. wikipedia.org Research has shown that the alkaloid content is distributed throughout the vegetative organs, flowers, and fruits. nih.gov

While γ-coniceine and coniine are the most abundant alkaloids, conhydrine (B1201746) is consistently detected as a minor component. chinayyhg.com Studies summarizing alkaloid concentrations have reported the following general ranges in different parts of the poison hemlock plant:

Plant OrganAlkaloid Concentration (% dry weight)
Roots0–0.5%
Shoots0.02–0.096%
Flowers0.09–0.24%
Fruits (Seeds)0.73–3.5%

This table presents generalized data on total alkaloid content, within which this compound is a constituent. Data compiled from a 2004 review by J. Vetter. researchgate.net

The concentration and relative proportions of hemlock alkaloids are not static; they are dynamically influenced by the plant's developmental stage and various environmental conditions. nih.govresearchgate.netwa.gov The total alkaloid content can change based on the season, time of day, and weather conditions, such as periods of wet or dry weather. wa.govnih.gov For instance, plants grown in hot and dry regions tend to have higher alkaloid concentrations in their fruits and seeds. wa.gov

The developmental stage of the plant is a crucial factor. In the vegetative stage, γ-coniceine is the predominant alkaloid. chinayyhg.comnatureserve.org As the plant matures and begins to develop fruit, the alkaloid profile shifts, with the concentration of coniine increasing significantly. chinayyhg.com During the later stages of fruit maturation, the coniine level may fall while the γ-coniceine level slightly increases. chinayyhg.com Conhydrine has been noted to be present alongside γ-coniceine in the vegetative parts of the plant. chinayyhg.com

Identification in Other Plant Species

While most famously associated with Conium maculatum, piperidine alkaloids, including conhydrine, have been identified in a surprising variety of unrelated plant species. researchgate.netnih.gov

Aloe Species: A number of species within the genus Aloe have been found to contain hemlock alkaloids. nih.govnih.gov Specifically, conhydrine has been reported in certain Aloe species, co-occurring with other alkaloids like coniine and γ-coniceine. scholars.directsemanticscholar.org To date, at least twelve Aloe species are known to produce these piperidine alkaloids. scholars.direct

Sarracenia (Pitcher Plants): The carnivorous pitcher plants of the genus Sarracenia are another unexpected source of these compounds. nih.govnih.gov Coniine was first reported in Sarracenia flava (yellow pitcher plant), and subsequent, more sensitive analyses have detected it in at least seven other Sarracenia species. wikipedia.orgplos.orgnih.gov Conhydrine is among the hemlock alkaloids known to occur in this genus. nih.govresearchgate.net

Cynodon dactylon (Bermuda Grass): Research has also reported the presence of conhydrine in Bermuda grass (Cynodon dactylon), a common plant in the grass family, Poaceae. researchgate.netresearchgate.net

Co-occurrence and Relative Proportions of Hemlock Alkaloids in Natural Sources

This compound does not occur in isolation but as part of a mixture of structurally related piperidine alkaloids. In Conium maculatum, it is found alongside a group of other toxic compounds. nih.govbohrium.com The primary precursor for these alkaloids is γ-coniceine. nih.govresearchgate.net

The relative proportions of these alkaloids vary widely, depending on the plant's age, origin, and environmental conditions. researchgate.netnih.gov The two most abundant alkaloids are generally γ-coniceine and coniine, and their concentrations often show an inverse relationship during fruit development. chinayyhg.comnih.gov

Table of Hemlock Alkaloids Co-occurring with this compound in Conium maculatum

Alkaloid Chemical Formula Notes
γ-Coniceine C₈H₁₅N The biosynthetic precursor to the other hemlock alkaloids. nih.govresearchgate.net Generally the most abundant alkaloid in the vegetative stage. natureserve.org
Coniine C₈H₁₇N A principal alkaloid, particularly abundant in mature fruits. chinayyhg.comnih.gov
N-Methylconiine C₉H₁₉N A methylated derivative of coniine. nih.govnatureserve.org
Pseudoconhydrine (B1209237) C₈H₁₇NO An isomer of conhydrine, also present as a minor alkaloid. nih.govnih.gov

Biosynthetic Pathway Elucidation and Enzymatic Characterization

Polyketide Origin of the Carbon Skeleton

The carbon backbone of the hemlock alkaloids, including (+)-conhydrine, originates from a polyketide pathway. nih.govvtt.fi This biosynthetic route commences with the formation of the carbon skeleton from one molecule of butyryl-CoA and two molecules of malonyl-CoA. nih.govnih.govvtt.firesearchgate.net These building blocks are assembled by a type III polyketide synthase (PKS) to create a triketide product, which serves as the foundational structure for the alkaloid. researchgate.netnih.gov This mechanism confirms a polyketide origin for these compounds. nih.govnih.govvtt.fi

Early investigations into the biosynthesis of hemlock alkaloids utilized isotopic labeling to trace the incorporation of precursors. Initial hypotheses, supported by labeling experiments with acetate-1-C¹⁴, suggested that the carbon skeleton was formed from four acetate (B1210297) units via a poly-β-keto acid intermediate. nih.govacs.orgresearchgate.net These studies established that the radioactivity from labeled acetate was distributed in a pattern consistent with a polyketide origin. nih.gov

However, more recent and detailed studies have refined this model. It is now understood that the pathway does not start with acetyl-CoA directly but rather with butyryl-CoA, which is itself derived from acetyl-CoA. wikipedia.orgvtt.fi The biosynthesis proceeds through the elongation of one butyryl-CoA starter unit with two extender units of malonyl-CoA. nih.govnih.govvtt.firesearchgate.netvtt.fi This updated pathway, involving butyryl-CoA and malonyl-CoA, is now the accepted model for the formation of the initial carbon chain. vtt.firesearchgate.netvtt.fi

The key enzyme initiating the biosynthetic pathway is a type III polyketide synthase (PKS). researchgate.netnih.gov Through transcriptome analysis and gene isolation from Conium maculatum, several PKS genes have been identified, with one, Conium Polyketide Synthase 5 (CPKS5), being singled out as crucial for alkaloid biosynthesis. nih.govvtt.figenscript.com

In vitro enzymatic assays have demonstrated that CPKS5 is the enzyme responsible for catalyzing the synthesis of the alkaloid's carbon backbone. vtt.fi Characterization of CPKS5 revealed that it kinetically favors butyryl-CoA as its starter substrate over other potential starters like acetyl-CoA, hexanoyl-CoA, or octanoyl-CoA. researchgate.netvtt.fi The enzyme catalyzes the condensation of the preferred butyryl-CoA starter with two units of malonyl-CoA to form the triketide product that is the first committed step in the pathway. researchgate.netnih.govvtt.fi Transcriptome studies have successfully identified transcript candidates for CPKS5 and analyzed their expression levels in different plant organs. nih.govresearchgate.netresearchgate.net

Role of Transamination and Amino Acid Precursors (e.g., L-Alanine)

Following the creation of the carbon skeleton, a nitrogen atom is introduced into the molecule through a transamination reaction. nih.govvtt.fi The amino donor for this critical step is the amino acid L-alanine. nih.govvtt.firesearchgate.net The enzyme catalyzing this reaction is L-alanine:5-keto-octanal aminotransferase (AAT). nih.govresearchgate.netnih.gov This enzyme transfers the amino group from L-alanine to the polyketide-derived intermediate, 5-keto-octanal, forming 5-oxooctylamine. wikipedia.orgsmolecule.com

Research has identified at least two isozymes of AAT in poison hemlock, one located in the mitochondria and the other in the chloroplasts. nih.gov The chloroplastic isozyme (isozyme B) is considered more likely to be involved in alkaloid formation. nih.gov

Table 1: Kinetic Properties of L-alanine:5-keto-octanal aminotransferase (AAT) Isozymes

Formation of Key Intermediates (e.g., γ-Coniceine)

The first hemlock alkaloid to be formed in the biosynthetic pathway is γ-coniceine. nih.govvtt.firesearchgate.net This intermediate is generated from 5-oxooctylamine, the product of the transamination reaction. wikipedia.orgsmolecule.com The formation of γ-coniceine occurs through a spontaneous, non-enzymatic intramolecular cyclization and subsequent dehydration of 5-oxooctylamine. nih.govnih.govwikipedia.orgsmolecule.com This cyclization creates the characteristic piperidine (B6355638) ring structure, yielding γ-coniceine, which serves as the direct precursor to both coniine and other related alkaloids, including conhydrine (B1201746). nih.govwikipedia.orgsmolecule.com

Enzymatic Reduction Steps (e.g., NADPH-dependent γ-coniceine reductase)

The final step in the formation of the primary hemlock alkaloids is the reduction of the imine bond within the γ-coniceine intermediate. nih.govvtt.fi This reaction is catalyzed by an NADPH-dependent γ-coniceine reductase (CR). nih.govvtt.firesearchgate.netwikipedia.org This enzyme facilitates the reduction of γ-coniceine to form (S)-(+)-coniine. wikipedia.org While the specific enzymatic step leading to the hydroxyl group of this compound is less detailed in the literature, it is understood that γ-coniceine is the common precursor from which the various hemlock alkaloids, including conhydrine and pseudoconhydrine (B1209237), are derived. nih.gov

Application of Isotopic Labeling and Transcriptome Analysis in Biosynthetic Research

The elucidation of the this compound and coniine biosynthetic pathway has been significantly advanced by modern analytical techniques. Early pathway discoveries relied heavily on isotopic labeling studies, where precursors like ¹⁴C-labeled acetate were fed to the plant to trace the assembly of the alkaloid skeleton. nih.govacs.orgresearchgate.net

More recently, next-generation sequencing and transcriptome analysis have become powerful tools. vtt.figenscript.com By sequencing the RNA from various organs of C. maculatum (such as the root, stem, leaf, flower, and developing fruit), researchers have created comprehensive transcriptome assemblies. nih.govresearchgate.net These assemblies have been used to identify candidate genes encoding the key enzymes of the pathway, including CPKS5, AAT, and CR. nih.govresearchgate.netresearchgate.net The expression levels of these genes can be correlated with alkaloid accumulation in different tissues, providing strong evidence for their role in biosynthesis. nih.govresearchgate.netnih.gov This transcriptomic approach, combined with enzymatic characterization, provides a detailed molecular picture of how these toxic alkaloids are synthesized. nih.govvtt.fi

Advanced Stereoselective Synthesis Strategies and Methodologies

Development of Total Synthesis Routes for (+)-Conhydrine and its Stereoisomers

The total synthesis of this compound, a piperidine (B6355638) alkaloid, has been a subject of considerable interest, leading to the development of various stereocontrolled synthetic routes. These strategies are critical for producing the molecule in its optically active form, which is essential for studying its biological properties. The approaches often focus on establishing the two key stereocenters with the correct (2S, 1'R) configuration.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com This strategy elegantly transfers the inherent chirality of the starting material to the final target molecule, bypassing the need to create chirality from achiral precursors. wikipedia.org For the synthesis of this compound, amino acids and carbohydrates have proven to be valuable chiral synthons. mdpi.comresearchgate.net

One notable approach begins with L-serine, a readily available amino acid. mdpi.comtandfonline.comtandfonline.com In this pathway, L-serine is elaborated over several steps to form a key amino ketone intermediate. tandfonline.com The existing stereocenter from L-serine serves as the foundation for establishing the stereochemistry of the final product.

Another successful chiral pool strategy employs (R)-(+)-glyceraldehyde, a familiar carbohydrate predecessor. researchgate.netresearchgate.net A stereoselective synthesis of (+)-α-Conhydrine was achieved starting from a protected form of (R)-(+)-glyceraldehyde. researchgate.net This approach leverages the well-defined stereochemistry of the sugar to construct the chiral framework of the alkaloid.

Chiral Pool Starting MaterialKey Synthetic StrategyReference
L-SerineFormation of an amino ketone followed by diastereoselective reduction. tandfonline.comtandfonline.com
(R)-(+)-GlyceraldehydeZinc-mediated aza-Barbier reaction and subsequent Ring-Closing Metathesis. researchgate.netresearchgate.net

Chiral auxiliary-mediated synthesis is a powerful method where an achiral substrate is temporarily attached to a chiral molecule (the auxiliary) to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This methodology has been effectively applied to the synthesis of (+)-α-conhydrine.

A prominent example involves the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary. thieme-connect.comthieme-connect.com This commercially available and inexpensive amino alcohol is converted into a chiral α-iminoglyoxylamide. thieme-connect.com The key step is a highly chemo- and diastereoselective addition of a Grignard reagent across the C=N bond of this imide. This is followed by a selective addition of an organolithium reagent to the carbamoyl (B1232498) group, which leads to the formation of an enantioenriched α-amino ketone, a crucial precursor for (+)-α-conhydrine. thieme-connect.comthieme-connect.com This strategy provides a reliable route to key chiral building blocks for piperidine alkaloids. thieme-connect.com

Chiral AuxiliaryKey Reaction TypeOutcomeReference
(S,S)-(+)-PseudoephedrineDiastereoselective Grignard addition to an α-imino amide.Formation of enantioenriched α-amino ketones. thieme-connect.comthieme-connect.com
(1S,2S)-PseudoephenamineAsymmetric alkylation reactions.High diastereoselectivity, particularly for forming quaternary centers. nih.gov

Asymmetric catalysis is a highly efficient strategy where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. nih.govresearchgate.net Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in this field. nih.govresearchgate.net

An efficient organocatalytic route to (+)-α-conhydrine utilizes L-proline as the catalyst. researchgate.netjst.go.jp The key transformation is the L-proline-catalyzed α-aminooxylation of an aldehyde with nitrosobenzene (B162901) as the oxygen source. nih.govresearchgate.netnih.gov This reaction proceeds with excellent enantioselectivity, establishing a critical stereocenter early in the synthesis. nih.gov The resulting product can then be further elaborated through steps including an intramolecular cyclization to construct the piperidine core, ultimately yielding (+)-α-conhydrine with a high enantiomeric excess (98% ee). researchgate.net This approach is valued for its operational simplicity and the use of a cheap, non-toxic, and readily available catalyst. nih.gov

CatalystKey ReactionProduct Enantiomeric Excess (ee)Reference
L-Prolineα-Aminooxylation of aldehydes98% ee for (+)-α-conhydrine researchgate.net

Key Methodological Transformations in Conhydrine (B1201746) Synthesis

Beyond the overarching strategies, the successful synthesis of this compound relies on specific, high-yielding, and stereoselective chemical reactions. These key transformations are responsible for constructing the core heterocyclic ring and precisely setting the stereochemistry of its substituents.

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic compounds, particularly unsaturated rings. nih.govrsc.org The reaction typically employs ruthenium-based catalysts, such as Grubbs' catalyst, to form a new double bond within a molecule, thereby closing a ring. youtube.comyoutube.com

Several total syntheses of (+)-α-conhydrine have incorporated RCM as the key step for constructing the central piperidine ring. researchgate.netdntb.gov.ua In these syntheses, a linear precursor containing two terminal alkene functionalities is treated with a ruthenium catalyst. researchgate.netresearchgate.net The RCM reaction efficiently cyclizes this precursor to form a tetrahydropyridine (B1245486) ring, which is a direct precursor to the piperidine core of conhydrine. researchgate.netnih.gov For instance, a synthesis starting from (R)-(+)-glyceraldehyde uses a Grubbs' catalyst-mediated RCM of a diene intermediate to forge the heterocyclic ring. researchgate.netresearchgate.net

ReactionCatalyst TypePurposeReference
Ring-Closing Metathesis (RCM)Ruthenium-based (e.g., Grubbs' catalyst)Construction of the piperidine/tetrahydropyridine core. researchgate.netresearchgate.netdntb.gov.uanih.gov

Diastereoselective reactions are crucial for controlling the relative stereochemistry of the two stereocenters in this compound (the C2 position of the ring and the C1' of the side chain).

Aza-Barbier Reaction: The Barbier reaction and its nitrogen-analogue, the aza-Barbier reaction, involve the in-situ formation of an organometallic species that adds to a carbonyl or imine group, respectively. wikipedia.orgnih.gov A stereoselective synthesis of (+)-α-conhydrine from (R)-(+)-glyceraldehyde features a zinc-mediated aza-Barbier reaction as a key step. researchgate.netresearchgate.net In this transformation, an imine is reacted with allyl bromide in the presence of zinc metal to afford a chiral homoallylic amine with good diastereoselectivity (dr = 9:1). researchgate.net

Hydride Reduction: The diastereoselective reduction of a ketone to a secondary alcohol is one of the most critical steps in many conhydrine syntheses. tandfonline.comtandfonline.com To obtain the desired anti-stereochemistry of the amino alcohol moiety in (+)-α-conhydrine, a chelation-controlled hydride reduction is often employed. tandfonline.comdntb.gov.ua In a synthesis starting from L-serine, a key amino ketone intermediate is reduced using a hydride reagent. tandfonline.com The presence of a chelating group allows the metal of the hydride reagent to coordinate to both the carbonyl oxygen and the nitrogen atom, locking the conformation of the molecule and forcing the hydride to attack from the less sterically hindered face, leading to the desired anti-diol with high diastereoselectivity. tandfonline.comtandfonline.com

Allylation: Stereoselective allylation is another method used to install the side chain with the correct stereochemistry. One approach to the formal synthesis of (-)-β-conhydrine involved the stereoselective allylation of an α-hydroxy aldimine. tandfonline.com Similarly, a Barbier-type allylation using zinc was a key step in a synthesis of (+)-β-conhydrine starting from (R)-protected glyceraldehyde. researchgate.net

Reaction TypeReagentsStereochemical ControlApplicationReference
Aza-Barbier ReactionImine, Allyl Bromide, ZnFelkin-Anh model controlForms a chiral homoallylic amine intermediate. researchgate.netresearchgate.net
Hydride ReductionAmino ketone, Hydride reagent (e.g., NaBH₄)Chelation controlForms the anti-amino alcohol with high diastereoselectivity. tandfonline.comtandfonline.comdntb.gov.ua
AllylationAldehyde, Allylating agentSubstrate controlInstalls the side chain with desired stereochemistry. tandfonline.comresearchgate.net

Sharpless Asymmetric Dihydroxylation and Epoxidation

The Sharpless Asymmetric Dihydroxylation (SAD) and Sharpless Asymmetric Epoxidation (SAE) are powerful techniques for installing stereocenters into molecules with high enantioselectivity. nih.govwikipedia.org These reactions are foundational in the synthesis of complex natural products like this compound by creating key chiral intermediates. mdpi.com

Sharpless Asymmetric Dihydroxylation (SAD) transforms prochiral alkenes into vicinal diols with a predictable stereochemistry. organic-chemistry.org The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice of ligand, typically (DHQ)₂PHAL (for AD-mix-α) or (DHQD)₂PHAL (for AD-mix-β), dictates which face of the alkene is hydroxylated, leading to high enantiomeric excess. organic-chemistry.orgwikipedia.org The catalytic cycle is maintained by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). organic-chemistry.org For the synthesis of this compound, a strategically chosen alkene precursor can be dihydroxylated to install the two adjacent stereocenters of the 1,2-diol moiety, which corresponds to the hydroxyl group and the adjacent carbon on the piperidine ring.

Sharpless Asymmetric Epoxidation (SAE) provides a complementary strategy, converting primary or secondary allylic alcohols into 2,3-epoxyalcohols with high enantioselectivity. organic-chemistry.orgresearchgate.net This reaction utilizes a catalyst generated from titanium tetra(isopropoxide) [Ti(OiPr)₄], diethyl tartrate (DET) as the chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netdalalinstitute.com The chirality of the resulting epoxide is determined by the chirality of the DET used ((+)-DET or (-)-DET). dalalinstitute.com These chiral epoxide intermediates are exceptionally valuable because the three-membered ring can be opened stereo- and regioselectively by various nucleophiles to yield amino alcohols or diols, which are direct precursors to the structural core of this compound. researchgate.net For instance, an epoxide can be opened by an amine equivalent, followed by cyclization to form the piperidine ring.

ReactionCatalyst SystemSubstrate TypeProductRelevance to this compound Synthesis
Asymmetric Dihydroxylation OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL), NMOAlkeneChiral Vicinal DiolCreates the C1' and C2 stereocenters of the hydroxypropyl side chain.
Asymmetric Epoxidation Ti(OiPr)₄, Chiral Ligand (e.g., (+)-DET), TBHPAllylic AlcoholChiral 2,3-EpoxyalcoholProvides a versatile intermediate for nucleophilic opening and subsequent cyclization. researchgate.net

Wittig Reactions and Organometallic Chemistry

The construction of the carbon skeleton of this compound relies heavily on carbon-carbon bond-forming reactions, where Wittig reactions and organometallic reagents play a pivotal role.

The Wittig reaction is a cornerstone method for alkene synthesis from aldehydes or ketones. nih.govwikipedia.org It involves the reaction of a carbonyl compound with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org In the context of this compound synthesis, the Wittig reaction has been employed as a key step to build the side chain of the molecule. For example, a formal synthesis of (+)-α-conhydrine utilized a Wittig reaction to generate a crucial olefin intermediate from a protected anti-amino alcohol derived from L-serine. tandfonline.comtandfonline.com This olefination step sets the stage for subsequent transformations, including cyclization to form the piperidine ring. tandfonline.com

Organometallic chemistry provides a broad toolkit for synthesis. mt.com Reagents such as organolithium and Grignard (organomagnesium) compounds act as potent nucleophiles to form carbon-carbon bonds. mt.com In various synthetic routes towards conhydrine isomers, a Grignard reaction was used to introduce the propyl side chain onto a piperidine precursor. researchgate.net Furthermore, transition-metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura or Stille couplings, are indispensable for constructing complex molecular frameworks, including those of alkaloids. wikipedia.org These reactions allow for the precise and efficient coupling of different molecular fragments, facilitating the assembly of the conhydrine backbone.

Reaction/ReagentPurpose in SynthesisExample Intermediate Step
Wittig Reaction Alkene formation to build the carbon side chain. nih.govtandfonline.comConversion of an amino ketone to an olefin compound. tandfonline.com
Grignard Reagents Nucleophilic addition to form C-C bonds. mt.comresearchgate.netAddition of a propyl group to a carbonyl on the piperidine precursor.
Organolithium Reagents Strong nucleophile/base for C-C bond formation. mt.comDeprotonation or nucleophilic attack at key positions.

Intramolecular Cyclization Strategies

The formation of the characteristic piperidine ring of this compound is the defining step in many synthetic strategies. Intramolecular cyclization, where a linear precursor closes to form the ring, is a highly effective approach.

One of the most direct methods employed is an Sₙ2-type cyclization . In a synthesis of (+)-α-conhydrine, a linear amino alcohol intermediate was converted into a mesylate. tandfonline.com The mesyl group, being an excellent leaving group, is then displaced by the terminal nitrogen atom in an intramolecular fashion to forge the piperidine ring. tandfonline.com This method is often highly efficient and stereospecific.

Another powerful strategy is Ring-Closing Metathesis (RCM) . This reaction, often catalyzed by ruthenium-based catalysts, forms a cyclic alkene from a linear diene. In several syntheses of conhydrine and its analogues, RCM has been used to construct the piperidine ring from a precursor containing two terminal double bonds. researchgate.net The resulting cyclic alkene can then be hydrogenated to give the final saturated piperidine structure. The choice of cyclization strategy is often dictated by the available functional groups on the linear precursor and the desired stereochemical outcome.

Diastereodivergent Synthesis of Enantiopure Conhydrine Isomers

Diastereodivergent synthesis is an advanced strategy that allows for the selective formation of any diastereomer of a product with multiple stereocenters from a common starting material, simply by changing the reaction conditions or reagents. rsc.org This approach is particularly powerful for accessing the different stereoisomers of conhydrine, such as (+)-α-conhydrine and (-)-β-conhydrine.

A notable example involves the use of a Crystallization-Induced Diastereomer Transformation (CIDT) . tib.eu This process was applied to a η,γ-dibromo-β-ketosulfoxide that was optically pure only at the sulfur atom. tib.euresearchgate.net This CIDT provided a stable, enantiopure α-bromoketone. The subsequent diastereoselective reduction of the ketone functionality led to either the anti or syn bromohydrin with high selectivity. researchgate.net These bromohydrins are key precursors that can be converted into the corresponding enantiopure 2-(1-hydroxyalkyl)piperidines. researchgate.net This methodology successfully enabled the diastereodivergent synthesis of both the naturally occurring (+)-α-conhydrine and its diastereomer, (-)-β-conhydrine, from a single, stereolabile precursor. tib.euresearchgate.net

Target IsomerKey IntermediateSynthetic Transformation
(+)-α-Conhydrine anti-bromohydrinDerived from diastereoselective reduction of an α-bromoketone. researchgate.net
(-)-β-Conhydrine syn-bromohydrinDerived from an alternative diastereoselective reduction of the same α-bromoketone. researchgate.net

Synthesis of Structural Analogues for Biomedical Research

Due to the high toxicity of conhydrine, its direct medicinal applications are limited. researchgate.net However, the 2-(1-hydroxyalkyl)piperidine scaffold it contains is found in many alkaloids with significant biological activities, including antiviral and antitumor properties. tandfonline.com This has motivated the synthesis of structural analogues of this compound to explore new therapeutic agents with potentially improved efficacy and reduced toxicity.

A key example is the stereoselective synthesis of a pyrrolidine (B122466) analogue of (+)-α-conhydrine. tandfonline.comtandfonline.com This was achieved using a synthetic route parallel to the one for the natural product, starting from L-serine. tandfonline.com By modifying the ring-closing strategy, a five-membered pyrrolidine ring was formed instead of the six-membered piperidine ring. Such analogues are invaluable for structure-activity relationship (SAR) studies, which help researchers understand how the size of the ring and the stereochemistry of the side chain affect biological activity. The development of synthetic routes using methods like Sharpless epoxidation and Wittig reactions provides the flexibility needed to create a diverse library of such analogues for biomedical screening. wikipedia.org

Structural Characterization and Stereochemical Investigations

Elucidation of Relative and Absolute Configurations of Conhydrine (B1201746) Stereoisomers

The stereochemistry of (+)-conhydrine is defined by two chiral centers, one at the C-2 position of the piperidine (B6355638) ring and the other at the C-1' position of the 1-hydroxypropyl side chain. This gives rise to four possible stereoisomers. The naturally occurring dextrorotatory isomer is this compound.

Early chemical degradation studies were instrumental in establishing the configuration of the C-2 position. Oxidation of natural this compound with chromic acid yields L-(-)-pipecolic acid wikipedia.org. This result unequivocally established the (S) configuration at the C-2 position of the piperidine ring in this compound cdnsciencepub.com.

The relative configuration of the two asymmetric centers was determined to be erythro. This was established through chemical evidence that identified the octan-3,4-diol obtained from the Hofmann degradation and subsequent hydrogenation of the methine base of this compound with racemic erythro-octan-3,4-diol cdnsciencepub.com.

The absolute configuration of the carbinol carbon in the side chain was elucidated through the application of the von Braun reaction on this compound, which resulted in the formation of R-(-)-3-octyl benzoate. This chemical correlation confirmed the (R) configuration at the C-1' position cdnsciencepub.com. Therefore, the absolute configuration of natural this compound is (1'R, 2S).

Further confirmation of the absolute configuration was achieved through the use of chiroptical techniques, namely optical rotatory dispersion (ORD) and circular dichroism (CD). The ORD curve of this compound exhibits a positive Cotton effect, which is consistent with the (S) configuration at the C-2 position, as seen in other L-series piperidine alkaloids like (+)-sedridine and R-(-)-coniine cdnsciencepub.com. The combined evidence from chemical degradation and chiroptical methods provides a consistent and definitive assignment of the absolute configuration of this compound cdnsciencepub.comcdnsciencepub.com.

Table 1: Stereochemical Features of this compound

Feature Description Method of Determination Citation
Relative Configuration erythro Chemical Degradation and Comparison cdnsciencepub.com
Absolute Configuration at C-2 (S) Oxidation to L-(-)-pipecolic acid wikipedia.orgcdnsciencepub.com
Absolute Configuration at C-1' (R) von Braun Reaction cdnsciencepub.com
Overall Absolute Configuration (1'R, 2S) Combination of Chemical and Spectroscopic Methods cdnsciencepub.com
Chiroptical Properties Positive Cotton Effect in ORD/CD Optical Rotatory Dispersion and Circular Dichroism cdnsciencepub.comcdnsciencepub.com

Conformational Analysis of the Piperidine Ring System

The piperidine ring in this compound, like cyclohexane (B81311), is not planar and adopts a puckered conformation to minimize angle and torsional strain. The most stable conformation for a monosubstituted cyclohexane ring is the chair form with the substituent in the equatorial position. This principle generally extends to 2-substituted piperidines.

For this compound, the piperidine ring predominantly exists in a chair conformation. In this conformation, the bulky 1-hydroxypropyl side chain at the C-2 position preferentially occupies the equatorial position to minimize steric interactions with the axial hydrogens on the ring. This equatorial preference is a common feature in many 2-substituted piperidine alkaloids nih.gov.

Computational studies and conformational analysis of related substituted piperidines have shown that the energy difference between the equatorial and axial conformers can be significant, favoring the equatorial orientation nih.gov. The presence of the nitrogen atom in the ring and potential intramolecular hydrogen bonding between the hydroxyl group of the side chain and the ring nitrogen can influence the conformational equilibrium, but the steric demand of the substituent remains a primary determinant.

Table 2: Conformational Preferences in Substituted Piperidines

Substituent at C-2 Preferred Orientation Driving Force Citation
Alkyl Group Equatorial Minimization of 1,3-diaxial steric strain nih.gov
Phenyl Group Equatorial Avoidance of steric clashes with axial hydrogens nih.gov
1-Hydroxypropyl (in Conhydrine) Equatorial (predicted) Minimization of steric hindrance

Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR)

The relative stereochemistry of the substituents on the piperidine ring can be determined by analyzing the coupling constants (J-values) between adjacent protons. In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) is smaller (2-5 Hz). By examining the multiplicity and coupling constants of the proton at C-2 and the protons on the side chain, the erythro relative stereochemistry can be confirmed.

Two-dimensional NMR techniques are particularly informative:

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of the connectivity within the piperidine ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, enabling the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which helps in piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity. For this compound, NOE correlations between the proton at C-2 and protons on the side chain would provide definitive evidence for the relative orientation of these groups.

For instance, in the related alkaloid N-methylpseudoconhydrine, 1H NMR decoupling experiments were used to ascertain the relative stereochemistry researchgate.net. Similar experiments on this compound would be crucial for its structural confirmation.

Table 3: General ¹H NMR Spectroscopic Data for Protons in 2-Substituted Piperidine Rings

Proton Typical Chemical Shift (ppm) Multiplicity Expected Coupling Constants (Hz)
H-2 (axial) 2.5 - 3.0 ddd or m Jax-ax ≈ 10-12, Jax-eq ≈ 3-5
H-2 (equatorial) 2.8 - 3.2 m
H-6 (axial) 2.4 - 2.8 dt or ddd Jgem ≈ 12-14, Jax-ax ≈ 10-12, Jax-eq ≈ 3-5
H-6 (equatorial) 2.9 - 3.3 dt or ddd Jgem ≈ 12-14, Jeq-ax ≈ 3-5, Jeq-eq ≈ 2-4
Ring Protons (H-3, H-4, H-5) 1.2 - 1.9 m
N-H 1.5 - 2.5 br s

X-ray Crystallography Studies of Conhydrine Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. However, a search of the crystallographic literature indicates that a single-crystal X-ray structure of this compound or its simple salts may not have been reported. This could be due to difficulties in obtaining crystals of suitable quality for diffraction experiments.

In the absence of a direct crystal structure for this compound, its stereochemistry has been firmly established through the combination of chemical correlation and spectroscopic methods as described in the preceding sections cdnsciencepub.com.

The utility of X-ray crystallography in determining the structure of piperidine-containing compounds is well-established. For instance, the technique has been successfully applied to various synthetic derivatives of piperidine and other alkaloids, providing unambiguous proof of their molecular geometry and stereochemistry researchgate.netresearchgate.net. Should suitable crystals of a this compound derivative be prepared in the future, X-ray diffraction analysis would provide the ultimate confirmation of its solid-state structure and packing.

Mechanistic Pharmacological Research in Vitro Studies

Molecular Mechanism of Action in Experimental Systems

Interference with Neurotransmitter Signaling Pathways (In Vitro)

In vitro research into the precise molecular mechanism of (+)-conhydrine is limited; however, significant insights can be inferred from studies on its close structural analog, coniine, which is also found in poison hemlock (Conium maculatum). nih.govresearchgate.net Coniine is a well-documented antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems. nih.gov

The proposed mechanism for related piperidine (B6355638) alkaloids involves blocking the action of acetylcholine, the endogenous neurotransmitter, at the nAChR. nih.gov This antagonism prevents the influx of cations (primarily Na⁺ and Ca²⁺) that would normally follow acetylcholine binding, thereby inhibiting neuronal depolarization and subsequent signal propagation. nih.gov It is strongly hypothesized that this compound shares this mechanism of action, interfering with cholinergic neurotransmission by binding to nAChRs and preventing their activation. The presence of the hydroxyl group in this compound compared to coniine may influence its binding affinity and selectivity for different nAChR subtypes, a subject that warrants further specific investigation.

Elucidation of Neurotoxic Pathways in Cellular Models

While the high toxicity of conhydrine (B1201746) is recognized, detailed in vitro studies to elucidate the specific neurotoxic pathways at a cellular level are not extensively published. researchgate.net However, the approach to understanding its cellular neurotoxicity can be guided by methodologies used for other neurotoxic compounds. nih.gov

Standard cellular models for such investigations include neuronal cell lines (e.g., PC12, SH-SY5Y) and primary neuronal cultures. These systems allow for the controlled study of specific cellular events following exposure to the toxin. Potential neurotoxic pathways that could be investigated for this compound include:

Induction of Apoptosis: Assays to measure the activation of caspases (key enzymes in the apoptotic cascade) or DNA fragmentation would reveal if the cell death mechanism is programmed.

Mitochondrial Dysfunction: The impact on mitochondrial membrane potential and cellular ATP levels could be assessed to determine if the compound disrupts cellular energy metabolism.

Oxidative Stress: Measurement of reactive oxygen species (ROS) production would indicate if oxidative damage contributes to the toxic effects.

Inhibition of Neurite Outgrowth: In developing neuronal models, the effect on the growth and branching of axons and dendrites can be quantified as an index of developmental neurotoxicity. nih.gov

These experimental approaches would provide a detailed understanding of the cellular and molecular cascade of events leading to the neurotoxicity of this compound.

Comparative In Vitro Pharmacological Activity of Conhydrine Stereoisomers

This compound is one of several stereoisomers of 2-(1-hydroxypropyl)piperidine. researchgate.net It is a fundamental principle in pharmacology that stereoisomers of a chiral molecule can exhibit significantly different biological activities and potencies due to the three-dimensional nature of receptor binding sites.

Despite the existence of multiple stereoisomers, including this compound, (-)-conhydrine, (+)-pseudoconhydrine, and (-)-pseudoconhydrine, there is a notable lack of publicly available in vitro studies directly comparing their pharmacological activities. Such studies would be critical to understanding the structure-activity relationship within this group of alkaloids. A comparative analysis would typically involve evaluating the binding affinity and functional activity of each isolated stereoisomer at target receptors, such as various nAChR subtypes.

StereoisomerCommon NameStereochemistryIn Vitro Activity Data
This compoundThis compound(1R, 2S)Data not available
(-)-Conhydrine(-)-Conhydrine(1S, 2R)Data not available
(+)-Pseudoconhydrine(+)-Ψ-Conhydrine(1S, 2S)Data not available
(-)-Pseudoconhydrine(-)-Ψ-Conhydrine(1R, 2R)Data not available
This table illustrates the known stereoisomers of 2-(1-hydroxypropyl)piperidine. Specific comparative in vitro pharmacological data is not currently available in the literature.

Use of Conhydrine as a Chemical Probe for Neurobiological Research

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. Despite its presumed activity at nicotinic acetylcholine receptors, this compound is not currently established or widely used as a chemical probe in neurobiological research.

For this compound to be utilized as a chemical probe, it would need to exhibit high potency and selectivity for a specific nAChR subtype over others. Furthermore, its utility would be greatly enhanced through modification, such as the incorporation of a radiolabel (e.g., ³H or ¹⁴C) for use in receptor binding assays or a fluorescent tag for visualizing receptor distribution in cells and tissues. Such modified versions could be valuable tools for mapping the location and density of specific nAChR subtypes in different brain regions or for studying the binding kinetics of other potential drug candidates. However, the development of this compound into such a tool has not been reported.

In Vitro Studies on Related 2-(1-hydroxyalkyl)piperidine Alkaloids

The pharmacology of this compound can be contextualized by examining in vitro studies of other closely related piperidine alkaloids found in Conium maculatum.

AlkaloidStructureKey In Vitro Pharmacological FindingReference(s)
Coniine2-Propylpiperidine (B147437)Antagonist at nicotinic acetylcholine receptors. nih.gov
Pseudoconhydrine (B1209237)5-Hydroxy-2-propylpiperidineIsomer of conhydrine; presumed to interact with nAChRs. nih.gov
γ-Coniceine2-Propyl-1,4,5,6-tetrahydropyridineBiosynthetic precursor to coniine and conhydrine. nih.govresearchgate.net
N-MethylconiineN-Methyl-2-propylpiperidineN-methylated derivative; presumed to interact with nAChRs. nih.gov
This table summarizes the key findings for alkaloids structurally and biosynthetically related to this compound.

The most studied related alkaloid is coniine . In vitro studies have firmly established its role as an antagonist at nAChRs, leading to the blockade of neuromuscular junctions and subsequent paralysis. nih.govPseudoconhydrine , an isomer of conhydrine, is also present in poison hemlock. nih.gov While specific in vitro pharmacological data are scarce, its structural similarity to both coniine and conhydrine strongly suggests it also targets nAChRs. These related compounds underscore the importance of the piperidine ring structure for activity at nicotinic receptors. Studying these analogs helps to build a more complete picture of how this class of alkaloids interacts with the nervous system at a molecular level.

Structure Activity Relationship Sar Studies

Correlating Stereochemical Features with Biological Potency (In Vitro)

The biological activity of piperidine (B6355638) alkaloids is profoundly influenced by their stereochemistry. Chirality, arising from stereocenters within the molecule, dictates the three-dimensional shape and, consequently, how well the molecule fits into its biological target. In the case of hemlock alkaloids, the primary target is the nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel crucial for neurotransmission. mdpi.comresearchgate.netnih.govresearchgate.net The orientation of the substituent at position C-2 of the piperidine ring and the stereochemistry of the side chain are critical determinants of binding affinity and potency.

While specific comparative data for all conhydrine (B1201746) isomers are limited, studies on its close analogue, coniine, provide a clear illustration of stereoselectivity. Coniine lacks the hydroxyl group of conhydrine but shares the same piperidine core and a C-2 propyl side chain with a single chiral center. In vitro studies on human fetal nicotinic neuromuscular receptors have demonstrated a distinct rank order of potency among coniine enantiomers. nih.gov The (R)-(-)-coniine enantiomer is significantly more potent and toxic than the (S)-(+)-coniine enantiomer. nih.govwikipedia.org This difference in potency directly correlates with their in vivo toxicity, underscoring that the spatial arrangement of the atoms is paramount for effective interaction with the receptor. nih.gov

This principle extends to (+)-conhydrine, which has two chiral centers: one at C-2 of the piperidine ring and another at C-1 of the 1-hydroxypropyl side chain. The specific configuration of these centers, designated as (2S, 1'R) for this compound, is essential for its biological activity. wikipedia.org Isomers like pseudoconhydrine (B1209237), where the hydroxyl group is at a different position on the ring, also exhibit different activity profiles, further highlighting the importance of the precise three-dimensional structure. mdpi.com

Table 1: Stereoselective Potency of Coniine Enantiomers (In Vivo)

CompoundLD50 (mg/kg, mouse)Relative Potency
(-)-Coniine7.0Most Potent
(+/-)-Coniine (Racemic)7.7Intermediate
(+)-Coniine12.1Least Potent

Data sourced from a mouse bioassay, demonstrating a direct correlation between stereochemistry and in vivo toxicity. nih.gov

Systematic Modifications of the 2-(1-hydroxyalkyl)piperidine Motif and their Mechanistic Implications

The 2-(1-hydroxyalkyl)piperidine motif is a recurring structural unit in a number of biologically active alkaloids. researchgate.net Structure-activity relationship studies on this scaffold reveal that even minor modifications can lead to significant changes in biological activity, primarily through altered interactions with nAChRs.

The key structural features of hemlock alkaloids that influence their activity are:

The Piperidine Ring: This saturated heterocyclic ring serves as the foundational scaffold. nih.govijnrd.org Its chair conformation and the orientation of its substituents are crucial for proper presentation of the molecule to the receptor binding site. wikipedia.org

The C-2 Side Chain: The nature of the substituent at the C-2 position is a major determinant of potency. For instance, coniine possesses a propyl group, whereas this compound has a 1-hydroxypropyl group. mdpi.com This hydroxyl group introduces polarity and the potential for hydrogen bonding, which can alter binding affinity and pharmacokinetics compared to the non-hydroxylated analogue.

Position of the Hydroxyl Group: The location of the hydroxyl group is critical. Conhydrine features a hydroxylated side chain, while its isomer, pseudoconhydrine, has a hydroxyl group on the piperidine ring itself (at C-5). mdpi.com This positional isomerism results in different pharmacological profiles.

N-Methylation: The presence of a methyl group on the piperidine nitrogen, as seen in N-methylconiine, also modulates activity. This modification can affect the basicity of the nitrogen and its interaction with the receptor. mdpi.com

The mechanistic implication of these modifications relates to the binding at nAChRs. These receptors possess a specific binding pocket, and the affinity of a ligand is determined by the sum of its interactions (hydrophobic, electrostatic, hydrogen bonding) with the amino acid residues lining this pocket. researchgate.net The addition or repositioning of a hydroxyl group, or altering the length of the alkyl chain, directly impacts these interactions, leading to either enhanced or diminished receptor activation and subsequent desensitization, which is the ultimate cause of toxicity. mdpi.comnih.gov

Table 2: Structural Comparison of Key Hemlock Alkaloids

AlkaloidStructureKey Modification from Coniine
Coniine2-propylpiperidine (B147437)-
This compound2-(1-hydroxypropyl)piperidineHydroxyl group on side chain
Pseudoconhydrine5-hydroxy-2-propylpiperidineHydroxyl group on piperidine ring
γ-Coniceine2-propyl-1,4,5,6-tetrahydropyridineIminie (double bond) in ring
N-Methylconiine1-methyl-2-propylpiperidineMethyl group on ring nitrogen

This table highlights the structural diversity within the hemlock alkaloid family based on the piperidine scaffold. mdpi.com

Computational Approaches to SAR (e.g., Molecular Modeling, Geometry Optimization, Molecular Docking)

Computational chemistry provides powerful tools for investigating structure-activity relationships at the molecular level. nih.gov Techniques like molecular modeling, geometry optimization, and molecular docking are used to predict how a ligand like this compound will bind to its receptor target, offering insights that are difficult to obtain through experimental methods alone. jchr.org

Molecular Docking is a key computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For conhydrine and its analogs, docking studies would typically involve a model of the nAChR binding site. The process allows researchers to:

Predict Binding Poses: Determine the most likely three-dimensional arrangement of the alkaloid within the receptor's binding pocket.

Estimate Binding Affinity: Calculate a scoring function or binding energy that correlates with the ligand's potency. For example, docking studies on other nAChR-activating alkaloids have predicted binding energies, with more negative values suggesting stronger binding. nih.gov

Identify Key Interactions: Visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the receptor. Studies on nicotine (B1678760) binding to the human α4β2 nAChR have identified key interactions with residues like Trp156 and Tyr204. nih.gov

Molecular Dynamics (MD) simulations can further refine the results from docking. These simulations model the movement of every atom in the ligand-receptor complex over time, providing a more dynamic and realistic picture of the binding event and the stability of the complex. nih.govbohrium.com Such simulations have revealed common binding and dissociation pathways for various toxins at nAChRs, often involving an initial interaction near the extracellular pore followed by movement into the main binding pocket. nih.govbiorxiv.org

Although specific, published docking studies focusing solely on this compound are not prevalent, the extensive computational research on nicotine, α-conotoxins, and other alkaloids at various nAChR subtypes provides a robust framework for understanding how conhydrine likely interacts with its target. nih.govnih.govnih.gov

Table 3: Example of Molecular Docking Predictions for Nicotinic Alkaloids at the α4β2 nAChR

AlkaloidPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Nicotine-6.31TrpB, LyrA, TyrC1, TyrC2
Cotinine-5.71TrpB
Anatabine-6.03TrpB, TyrC2
Methylanatabine-6.23TrpB, TyrC2, ThrB

Data from in silico molecular docking predictions for various alkaloids at the human nAChR α4β2 binding site. More negative binding affinity values suggest stronger interactions. nih.gov

Design Principles for Novel Piperidine Alkaloid Scaffolds based on Conhydrine SAR

The structure-activity relationships derived from this compound and related compounds provide a set of guiding principles for the rational design of new molecules targeting nAChRs. The goal of such design is often to create compounds with improved potency, selectivity for specific nAChR subtypes, or a more desirable therapeutic profile.

Key design principles emerging from conhydrine SAR include:

Preservation of the Piperidine Core: The piperidine ring is the essential scaffold that correctly positions the key functional groups for receptor interaction. Modifications generally focus on the substituents rather than the core ring itself. nih.govmdpi.com

Stereochemical Control: As demonstrated by the differing potencies of coniine enantiomers, achieving the correct stereochemistry is paramount. nih.gov Synthesis of novel analogs must be stereoselective to produce the more active isomer, which for C-2 substituted piperidines is often the one corresponding to (R)-coniine or (S)-(+)-conhydrine's C-2 configuration.

Optimization of the C-2 Side Chain: The 1-hydroxypropyl side chain of conhydrine is a key area for modification. Altering its length, branching, or the position and nature of functional groups (e.g., replacing the hydroxyl with other hydrogen-bonding groups or removing it) can fine-tune binding affinity and selectivity. For instance, creating derivatives with different alkyl or aralkyl groups could explore new interactions within the binding pocket. nih.gov

Modulation of Physicochemical Properties: Introducing or removing polar groups like the hydroxyl in conhydrine affects properties such as solubility and the ability to cross cell membranes. Designing novel scaffolds involves balancing these properties to optimize both receptor binding and bioavailability.

Targeting Subtype Selectivity: Nicotinic acetylcholine receptors exist as numerous subtypes with different physiological roles. By analyzing the subtle differences in the binding pockets of these subtypes through computational modeling, it is possible to design ligands that selectively target one subtype over others. This is a key strategy in modern drug design to minimize off-target effects. nih.gov

By applying these principles, medicinal chemists can use the this compound structure as a starting point to develop novel piperidine alkaloids for research or therapeutic applications, potentially moving away from toxicity towards beneficial pharmacological effects.

Advanced Analytical Approaches for Detection and Quantification in Research

Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC))

Chromatographic techniques are fundamental for separating (+)-Conhydrine from other structurally similar alkaloids present in plant extracts, such as those from Conium maculatum. High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), offer excellent separation capabilities, high resolution, and sensitivity. pageplace.de

UHPLC is particularly advantageous as it utilizes columns with smaller particle sizes (typically less than 2 µm), which results in significantly faster analysis times and improved separation efficiency compared to traditional HPLC. eag.comsigmaaldrich.com The choice of stationary phase (the column) and mobile phase (the solvent) is critical for achieving optimal separation. Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly employed. nih.govnih.govnih.gov The separation is achieved by running a gradient mobile phase, often consisting of aqueous solutions (like ammonium (B1175870) formate (B1220265) buffer with formic acid) and organic solvents (such as acetonitrile (B52724) or methanol). nih.govnih.gov This gradient elution allows for the effective separation of a wide range of compounds with varying polarities within a single analytical run. nih.gov

Detailed Research Findings: In studies analyzing the alkaloid content of Conium maculatum, UHPLC systems have been coupled with mass spectrometry detectors. For instance, an UltiMate 3000 HPLC System has been used with a Kinetex C18 column for the chromatographic separation of hemlock alkaloids. nih.gov The elution gradient involved a mix of water and acetonitrile, both containing 0.1% formic acid, with the proportion of acetonitrile increasing over time to elute more non-polar compounds. nih.gov This methodology allows for the successful separation of conhydrine (B1201746) from its isomers and other related alkaloids prior to detection. nih.gov The use of UHPLC provides high resolution and speed, making it possible to process numerous samples efficiently. eag.comsigmaaldrich.com

ParameterHPLC/UHPLC Conditions for Alkaloid Analysis
System UltiMate 3000 HPLC System or equivalent nih.govnih.gov
Column Kinetex C18 (50 × 2.1 mm, 2.6 µm) or Accucore™ Phenyl Hexyl (100 x 2.1 mm, 2.6 µm) nih.govnih.gov
Mobile Phase A Water with 0.1% formic acid or 2 mM ammonium formate nih.govnih.gov
Mobile Phase B Acetonitrile with 0.1% formic acid or Methanol/Acetonitrile mixture nih.govnih.gov
Gradient Typically starting with low %B, increasing to high %B over 15-20 minutes nih.gov
Flow Rate 0.4 mL/min nih.gov
Detection Coupled with Mass Spectrometry (MS) or UV/VIS detector eag.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, allowing for the identification and quantification of compounds. When coupled with a separation technique like HPLC or UHPLC, it becomes a highly selective and sensitive method for analyzing complex mixtures. nih.gov

For the analysis of this compound, electrospray ionization (ESI) is a common technique used to generate ions in the positive mode. nih.govacs.org High-Resolution Mass Spectrometry (HRMS), often performed on instruments like the Orbitrap or Q Exactive series, provides highly accurate mass measurements. nih.govacs.org This accuracy is critical for determining the elemental formula of an unknown compound, which greatly increases the confidence in its identification. nih.govmdpi.com

Furthermore, tandem mass spectrometry (MS/MS or MS²) experiments are used for structural confirmation. acs.org In this technique, a specific ion (a precursor ion, such as the molecular ion of conhydrine) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is often unique to a particular molecule, serving as a chemical fingerprint that can be used to distinguish it from isomers. acs.orgnih.gov This is particularly important for distinguishing conhydrine from pseudoconhydrine (B1209237) or conhydrinone, which may have similar retention times or identical molecular formulas. acs.org

Detailed Research Findings: Research on C. maculatum alkaloids has utilized UHPLC-HRMS to identify various compounds in plant extracts. nih.gov In these studies, a Q Exactive Plus Orbitrap Mass Spectrometer with a heated ESI source was used. nih.govacs.org The instrument operated in full-scan mode over a mass range of m/z 50 to 750, allowing for the detection of a wide array of metabolites. nih.govacs.org For MS/MS analysis, a collision energy of 30 eV was applied to fragment the selected precursor ions, providing structural information that confirmed the identity of alkaloids like conhydrine. acs.org

ParameterMS/HRMS Conditions for this compound Analysis
Instrument Q Exactive Plus Orbitrap Mass Spectrometer or similar nih.govacs.org
Ionization Source Heated Electrospray Ionization (HESI), positive mode nih.govacs.org
Mass Range m/z 50-750 (Full Scan) nih.govacs.org
Data Acquisition Full-scan data-dependent MS2 (ddMS2) nih.gov
Precursor Isolation Window m/z 1.5 acs.org
Collision Energy (MS/MS) 30 eV acs.org
Resolution High resolution to enable accurate mass measurement mdpi.com

Mass Spectrometry Imaging (MSI) for Spatiotemporal Analysis in Biological Systems

Mass Spectrometry Imaging (MSI) is a sophisticated technique that visualizes the spatial distribution of molecules directly within biological tissues, providing a "chemical snapshot" of a sample. mdpi.comresearchgate.net This method is invaluable for understanding where specific compounds like this compound are located within the plant, which can provide insights into their biological roles. nih.govnih.gov

A significant challenge in analyzing hemlock alkaloids with MSI is their high volatility and low molecular weight, which can cause the molecules to delocalize during the analysis, blurring the spatial information. nih.govacs.org To overcome this, researchers have developed on-tissue chemical derivatization methods. nih.govnih.gov This involves applying a chemical reagent to the tissue section that reacts with the target alkaloids, making them less volatile and easier to ionize and detect. nih.gov

Detailed Research Findings: A study on the distribution of alkaloids in C. maculatum successfully used Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI after on-tissue derivatization with coniferyl aldehyde. nih.gov This reagent reacts with the secondary amine group of the piperidine (B6355638) alkaloids. nih.govacs.org The analysis revealed that closely related alkaloids, such as coniine, γ-coniceine, and others, have distinct and discrete distributions within the plant's fruit and leaf tissues. nih.govnih.gov For example, coniine was found to be concentrated in a specific layer of the fruit, while other alkaloids were localized in different areas like the ribs. nih.gov This application of MSI demonstrates its power to map the chemical landscape of plant tissues at a microscopic level. researchgate.net

ParameterMALDI-MSI Methodology for Alkaloid Imaging
Technique Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) nih.gov
Challenge High volatility of low molecular weight alkaloids (e.g., coniine, conhydrine) causing delocalization nih.govacs.org
Solution On-tissue chemical derivatization nih.govnih.gov
Derivatization Agent Coniferyl aldehyde (reacts with secondary amine alkaloids) nih.govacs.org
Application Mapping the spatial distribution of alkaloids in Conium maculatum tissues (fruits, leaves) nih.govacs.org
Finding Revealed discrete localization of different hemlock alkaloids within plant structures nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. wvu.edu It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. wvu.eduoregonstate.edu

In a ¹H NMR spectrum, the chemical shift of a signal indicates the electronic environment of the protons, while the integration (the area under the signal) reveals the relative number of protons generating the signal. wvu.edu Furthermore, spin-spin coupling (splitting of signals) provides information about the number of protons on adjacent atoms, allowing for the determination of connectivity. wvu.edu

¹³C NMR spectroscopy provides a signal for each chemically distinct carbon atom in the molecule. oregonstate.eduorganicchemistrydata.org The chemical shift of each carbon signal helps to identify the type of carbon (e.g., aliphatic, alcohol-bearing, etc.). Together, 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) allow chemists to piece together the complete and unambiguous structure of a natural product. For this compound, NMR is essential to confirm the constitution and relative stereochemistry of the hydroxyl group on the propyl side chain and the configuration of the piperidine ring. wikipedia.org

Detailed Research Findings: While specific, detailed NMR spectral assignments for this compound are found in specialized chemical literature, the general principles are well-established. The analysis relies on dissolving a purified sample (typically 5-10 mg) in a deuterated solvent (like CDCl₃ or D₂O) to avoid solvent interference in the ¹H NMR spectrum. wvu.edu The resulting spectra are compared with data from known structures or predicted values to confirm the identity and stereochemistry of the isolated compound. For example, the oxidation of conhydrine yields L-piperidyl-2-carboxylic acid, a transformation whose products can be confirmed by NMR, thereby helping to establish the original structure of conhydrine. wikipedia.org

ParameterNMR Spectroscopy for Structural Elucidation
Technique Nuclear Magnetic Resonance (NMR) wvu.edu
Nuclei Probed ¹H (Proton) and ¹³C (Carbon-13) wvu.edu
Sample Preparation 5-10 mg of pure compound in ~0.5-1.0 mL of deuterated solvent (e.g., CDCl₃, D₂O) wvu.edu
Information from ¹H NMR Chemical environment (chemical shift), number of protons (integration), connectivity (coupling) wvu.edu
Information from ¹³C NMR Number and type of chemically distinct carbons oregonstate.eduorganicchemistrydata.org
Application Unambiguous determination of molecular structure, including connectivity and stereochemistry wikipedia.org

Future Research Directions and Unaddressed Scientific Questions

Identification and Functional Characterization of Undiscovered Biosynthetic Enzymes

The biosynthetic pathway of the hemlock alkaloids is not fully elucidated, with several enzymatic steps remaining hypothetical. While the pathway to the precursor, coniine, is better understood, the specific enzymes responsible for the subsequent formation of (+)-conhydrine are largely unknown.

The proposed pathway begins with the formation of a carbon backbone from one butyryl-CoA and two malonyl-CoAs, catalyzed by the type III polyketide synthase, Conium polyketide synthase 5 (CPKS5). nih.govresearchgate.net Following a hypothetical reduction by a polyketide reductase (PKR), a transamination reaction occurs, catalyzed by an L-alanine:5-keto-octanal aminotransferase (AAT). nih.gov This is followed by a non-enzymatic cyclization to form γ-coniceine, the first piperidine (B6355638) alkaloid in the pathway. nih.govresearchgate.net This intermediate is then reduced to coniine by an NADPH-dependent γ-coniceine reductase (CR). nih.govresearchgate.net

A significant gap in knowledge lies in the conversion of coniine to conhydrine (B1201746). This step involves the hydroxylation of the propyl side chain. It is hypothesized that a cytochrome P450 monooxygenase is responsible for this reaction, a common mechanism for such hydroxylations in plant secondary metabolism. nih.govnih.govresearchgate.net However, the specific enzyme has not been isolated or characterized.

Future research must focus on:

Identifying the Polyketide Reductase (PKR): The enzyme that reduces the initial polyketide product to 5-keto-octanal has not been definitively identified. nih.gov

Characterizing the Hydroxylating Enzyme: The most critical undiscovered enzyme for conhydrine biosynthesis is the one that converts coniine (or a related precursor) to conhydrine. Research should aim to identify and functionally characterize this putative cytochrome P450 enzyme.

Elucidating Stereochemical Control: The enzyme γ-coniceine reductase (CR) catalyzes the formation of the (S)-isomer of coniine. researchgate.net It is crucial to understand the enzymatic mechanisms that control the stereochemistry at the two chiral centers of this compound, (1R)-1-[(2S)-Piperidin-2-yl]propan-1-ol. wikipedia.org

Table 1: Known and Candidate Enzymes in the Biosynthesis of Conhydrine and Related Alkaloids
Enzyme/StepFunctionStatusReference
Conium Polyketide Synthase 5 (CPKS5)Forms the polyketide backbone from butyryl-CoA and malonyl-CoA.Characterized nih.gov
Polyketide Reductase (PKR)Hypothesized to reduce the polyketide to 5-keto-octanal.Undiscovered nih.gov
L-alanine:5-keto-octanal Aminotransferase (AAT)Transfers a nitrogen atom from L-alanine.Characterized nih.gov
γ-coniceine Reductase (CR)Reduces γ-coniceine to coniine.Characterized nih.govresearchgate.net
Hydroxylase (putative Cytochrome P450)Hypothesized to hydroxylate the propyl side chain to form conhydrine.Undiscovered nih.govresearchgate.net
S-adenosyl-L-methionine:coniine methyltransferase (CSAM)N-methylates coniine, conhydrine, and pseudoconhydrine (B1209237).Characterized researchgate.netnih.gov

Development of More Efficient and Sustainable Synthetic Routes for Conhydrine Stereoisomers

The synthesis of piperidine alkaloids like conhydrine is of significant interest to organic chemists due to their structural features and biological relevance. researchgate.net While various asymmetric methods have been developed, there is a persistent need for more efficient and sustainable approaches to access specific stereoisomers like this compound.

Future research should prioritize the development of synthetic strategies that are:

More Atom-Economical: Designing routes that maximize the incorporation of atoms from the starting materials into the final product, minimizing waste.

Stereodivergent: Creating synthetic pathways that can be selectively directed to produce any of the possible stereoisomers of conhydrine from a common intermediate. researchgate.net

Catalytic: Emphasizing the use of asymmetric catalysis (both organo- and metal-based) to establish the required stereocenters with high precision, avoiding the need for chiral auxiliaries or stoichiometric chiral reagents. thieme-connect.com

Table 2: Comparison of Selected Asymmetric Synthesis Approaches for Conhydrine Isomers
Target IsomerMethodologyKey FeaturesReference
(+)-β-ConhydrineChiral Pool (from D-glucose)Utilizes a readily available chiral starting material. thieme-connect.com
(–)-α-ConhydrineChiral Auxiliary (SAMP-Hydrazone)Strategic combination with Ring-Closing Metathesis (RCM). researchgate.net
(+)-α-ConhydrineOrganocatalysis (L-Proline)Enantioselective α-aminooxylation of an aldehyde. nih.gov
All four isomersGeneral ReviewOverview of chiral pool, auxiliary, and catalytic methods from 1948-2014. researchgate.netthieme-connect.com

Comprehensive In Vitro Pharmacological Profiling of Conhydrine and Its Metabolites in Advanced Experimental Systems

The primary pharmacological action of the parent alkaloid, coniine, is as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, which disrupts the nervous system. nih.govmdpi.com It is presumed that conhydrine shares this target, but detailed pharmacological characterization is lacking. Furthermore, the activity of its potential metabolites, such as N-methylconhydrine, is poorly understood. nih.govnih.gov

Future pharmacological studies must move beyond simple toxicity assays and employ advanced experimental systems to build a comprehensive profile. This includes:

Receptor Subtype Selectivity: Using cell lines expressing specific nAChR subtypes (e.g., muscle-type vs. various neuronal subtypes like α4β2 or α7) to determine if this compound exhibits preferential binding or functional activity at certain receptors. nih.govnih.gov

Binding Affinity and Kinetics: Conducting radioligand binding assays to quantify the binding affinity (Kd or Ki) of this compound and its metabolites for different nAChR isoforms.

Functional Assays: Employing electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp on mammalian cells, to characterize the functional effects (e.g., agonist, antagonist, partial agonist, channel blocker) of the compounds on receptor activity.

Metabolite Profiling: The enzyme S-adenosyl-L-methionine:coniine methyltransferase (CSAM) is known to N-methylate conhydrine. researchgate.net The resulting metabolite, N-methylconhydrine, must be synthesized and subjected to the same rigorous pharmacological profiling to understand how this metabolic conversion alters biological activity.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding of Alkaloid Metabolism

Recent advances in "omics" technologies offer powerful tools to investigate the complex biology of Conium maculatum. Transcriptomics has already been used to perform de novo assembly of the plant's transcriptome, leading to the identification of candidate genes involved in coniine biosynthesis. nih.gov Similarly, mass spectrometry imaging (MSI), a spatial metabolomics technique, has revealed the distinct tissue-level distribution of different hemlock alkaloids. nih.gov For instance, γ-coniceine is the main alkaloid in flower buds, which is then converted to coniine and N-methylconiine in the mature fruit. nih.gov

A key future direction is the integration of multiple omics datasets to create a systems-level understanding. This involves:

Proteomics: Identifying the actual proteins (enzymes) present in different tissues at different developmental stages. This can confirm whether the candidate genes identified via transcriptomics are being expressed.

Metabolomics: Quantifying the full spectrum of alkaloids and related metabolites in those same tissues.

Integrated Analysis: Correlating protein expression profiles (proteomics) with metabolite profiles (metabolomics) and gene expression data (transcriptomics). This powerful approach can help to definitively link specific enzymes to particular biosynthetic steps and uncover regulatory networks that control alkaloid production and accumulation in the plant. For example, by analyzing tissues where conhydrine is abundant, one could identify co-expressed putative cytochrome P450s, providing strong candidates for the undiscovered hydroxylase enzyme.

Exploration of Stereoisomer-Specific Biological Interactions and Potential for Chemical Biology Tools

Stereochemistry is a critical determinant of biological activity. For the precursor coniine, the (R)-(-) enantiomer is known to be more biologically active and toxic than the (S)-(+) enantiomer. wikipedia.org It is highly probable that the four stereoisomers of conhydrine also exhibit significant differences in their pharmacological profiles, but this has not been systematically investigated.

A crucial area of future research is the synthesis of all conhydrine stereoisomers and the comparative evaluation of their biological activities. researchgate.netthieme-connect.com This will provide vital structure-activity relationship (SAR) data and could reveal isomers with more selective or potent activity at specific nAChR subtypes.

Furthermore, stereochemically pure isomers of conhydrine could be developed into valuable chemical biology tools. nih.govescholarship.org A chemical probe is a small molecule used to study biological systems. By derivatizing a specific conhydrine isomer with a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-reactive group for covalent labeling), researchers could:

Visualize the localization of nAChRs in cells and tissues.

Isolate and identify nAChR-interacting proteins and build a more complete picture of the receptor's signaling complex.

Probe the structure of the nAChR binding pocket with high precision, taking advantage of the defined three-dimensional structure of the probe. nih.gov

The development of such tools, based on a deep understanding of stereoisomer-specific interactions, would represent a significant step forward in utilizing this plant-derived alkaloid for fundamental biological research.

Table of Mentioned Chemical Compounds

Table 3: Chemical Compounds Mentioned in the Article
Compound NameChemical FormulaClass/Role
This compoundC₈H₁₇NOPiperidine Alkaloid
(-)-α-ConhydrineC₈H₁₇NOPiperidine Alkaloid / Stereoisomer
(+)-β-ConhydrineC₈H₁₇NOPiperidine Alkaloid / Stereoisomer
ConiineC₈H₁₇NPiperidine Alkaloid / Precursor
γ-ConiceineC₈H₁₅NPiperidine Alkaloid / Precursor
N-MethylconiineC₉H₁₉NPiperidine Alkaloid / Metabolite
N-MethylconhydrineC₉H₁₉NOPiperidine Alkaloid / Metabolite
PseudoconhydrineC₈H₁₇NOPiperidine Alkaloid / Isomer
Butyryl-CoAC₂₅H₄₂N₇O₁₇P₃SBiosynthetic Starter Unit
Malonyl-CoAC₂₄H₃₈N₇O₁₉P₃SBiosynthetic Extender Unit
5-Keto-octanalC₈H₁₄O₂Biosynthetic Intermediate
L-alanineC₃H₇NO₂Amino Acid / Nitrogen Donor

Q & A

Q. What are the key considerations when designing a synthesis protocol for (+)-Conhydrine?

Methodological Answer:

  • Begin with retrosynthetic analysis to identify feasible pathways, prioritizing steps that preserve stereochemical integrity .
  • Use protecting groups (e.g., Boc for amines) to prevent unwanted side reactions during alkaloid synthesis .
  • Validate intermediates via chiral HPLC or NMR spectroscopy to confirm enantiomeric purity .
  • Reference established protocols for piperidine alkaloids to optimize reaction conditions (e.g., temperature, solvent polarity) .

Q. How is this compound characterized to confirm its structural identity and purity?

Methodological Answer:

  • Combine high-resolution mass spectrometry (HRMS) with 1D/2D NMR (e.g., COSY, NOESY) to resolve stereochemistry and verify the 2-piperidinemethanol backbone .
  • Assess purity via HPLC-UV/ELSD (>95% purity threshold) and quantify residual solvents using GC-MS .
  • Cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) to mitigate misidentification risks .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Prioritize acetylcholinesterase (AChE) inhibition assays due to structural similarity to other neuroactive alkaloids .
  • Use dose-response curves (IC₅₀ calculations) and compare against positive controls (e.g., galantamine) .
  • Include cytotoxicity screening (e.g., MTT assay on SH-SY5Y cells) to rule off-target effects .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological profile compared to its enantiomer?

Methodological Answer:

  • Synthesize both enantiomers via chiral auxiliary-mediated routes and compare bioactivity using enantioselective assays .
  • Perform molecular docking studies to analyze binding affinity differences in AChE active sites .
  • Use circular dichroism (CD) to correlate stereochemical configuration with conformational stability .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Replicate experiments under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .
  • Validate compound purity and stability (e.g., via accelerated degradation studies ) to exclude batch-specific artifacts .
  • Apply meta-analysis to aggregate data, identifying trends obscured by small sample sizes .

Q. What advanced analytical techniques address challenges in quantifying this compound in complex matrices (e.g., plant extracts)?

Methodological Answer:

  • Develop LC-MS/MS methods with isotopic internal standards (e.g., deuterated analogs) to enhance sensitivity .
  • Use solid-phase extraction (SPE) for matrix cleanup and reduce ion suppression effects .
  • Validate methods per ICH guidelines (accuracy, precision, LOD/LOQ) to ensure reproducibility .

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced target selectivity?

Methodological Answer:

  • Perform QSAR studies to correlate structural modifications (e.g., substituent electronegativity) with activity .
  • Use free-energy perturbation (FEP) simulations to predict binding affinity changes in derivative libraries .
  • Validate predictions with synthetic validation of top candidates, followed by in vitro screening .

Data Contradiction & Reproducibility

Q. How should researchers address non-reproducible results in this compound synthesis or bioassays?

Methodological Answer:

  • Document all experimental parameters (e.g., solvent lot numbers, equipment calibration) to identify hidden variables .
  • Share raw data and protocols via open-access repositories (e.g., Zenodo) for independent verification .
  • Conduct round-robin tests across labs to distinguish systemic errors from protocol deviations .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Methodological Answer:

  • Apply mixed-effects models to account for intra-population variability .
  • Use bootstrapping to estimate confidence intervals for IC₅₀ values in small-sample studies .
  • Pair ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple treatment groups .

Ethical & Reporting Standards

Q. How should researchers report this compound data to meet journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry)?

Methodological Answer:

  • Follow CONSORT-like frameworks for experimental reproducibility: include detailed synthesis protocols, spectral data, and statistical thresholds .
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) in supplementary materials .
  • Declare conflicts of interest and funding sources per COPE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.